molecular formula C18H19N3O2S B11311391 N-[2-(4-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

N-[2-(4-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide

Cat. No.: B11311391
M. Wt: 341.4 g/mol
InChI Key: MWWGRVZQYGNORM-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide is a complex organic compound with a unique structure that combines a methoxyphenyl group, a pyrrole ring, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyrrole ring, and finally the attachment of the methoxyphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve the use of automated synthesis equipment to ensure consistency and scalability. The process might include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[2-(4-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to downstream effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(4-methoxyphenyl)ethyl]-2-[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetamide include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C18H19N3O2S/c1-23-16-6-4-14(5-7-16)8-9-19-17(22)12-15-13-24-18(20-15)21-10-2-3-11-21/h2-7,10-11,13H,8-9,12H2,1H3,(H,19,22)

InChI Key

MWWGRVZQYGNORM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)N3C=CC=C3

Origin of Product

United States

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